N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide
Overview
Description
N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C20H35BrN2S and a molecular weight of 415.48 g/mol . This compound is characterized by the presence of a benzyl group, a dodecylsulfanyl group, and a methanimidamide group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of dodecylthiol with benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the imidamide group to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity and enzyme modulation . The molecular pathways involved include the disruption of cellular processes and interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl(dodecylsulfanyl)methanimidamide hydrochloride
- N-benzyl(dodecylsulfanyl)methanimidamide nitrate
- N-benzyl(dodecylsulfanyl)methanimidamide sulfate
Uniqueness
N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to its analogs, the hydrobromide salt form offers distinct solubility and stability characteristics, making it suitable for various applications .
Properties
IUPAC Name |
dodecyl N'-benzylcarbamimidothioate;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2S.BrH/c1-2-3-4-5-6-7-8-9-10-14-17-23-20(21)22-18-19-15-12-11-13-16-19;/h11-13,15-16H,2-10,14,17-18H2,1H3,(H2,21,22);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUSCOBNOAQABW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=NCC1=CC=CC=C1)N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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